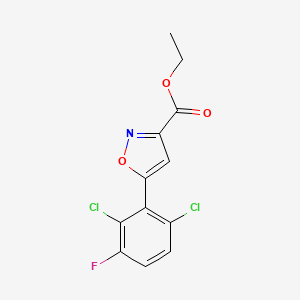
Ethyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dichlorofluorophenyl group attached to the isoxazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloro-3-fluorobenzonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of reduced isoxazole derivatives.
Substitution: The dichlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted dichlorofluorophenyl derivatives.
Scientific Research Applications
Ethyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dichlorofluorophenyl group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
- Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(2,6-dichlorophenyl)isoxazole-3-carboxylate
Comparison: Ethyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both dichloro and fluorine substituents on the phenyl ring. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds with only one type of substituent. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable molecule for drug development and other applications.
Properties
Molecular Formula |
C12H8Cl2FNO3 |
|---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
ethyl 5-(2,6-dichloro-3-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8Cl2FNO3/c1-2-18-12(17)8-5-9(19-16-8)10-6(13)3-4-7(15)11(10)14/h3-5H,2H2,1H3 |
InChI Key |
HXQHLCSFBUWZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
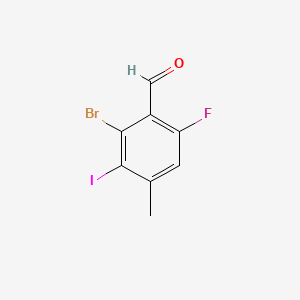
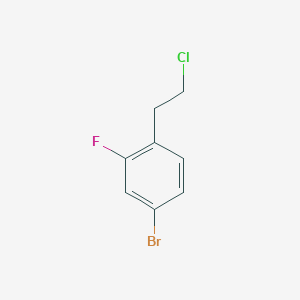

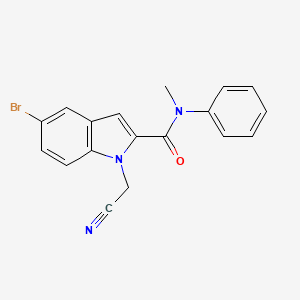
![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
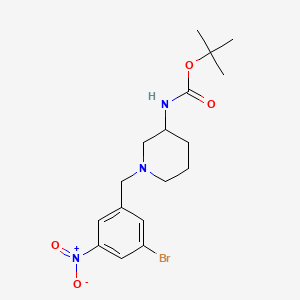
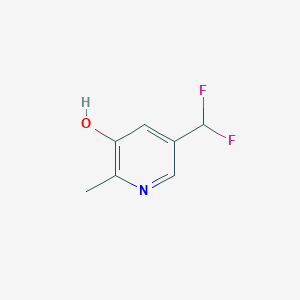
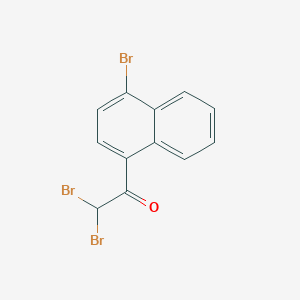

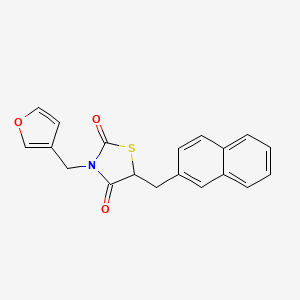
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
